RARγ vs RARα Subtype Selectivity
AGN 205327 demonstrates markedly differential potency across RAR subtypes, with approximately 118-fold higher potency for RARγ compared to RARα, and approximately 23-fold higher potency for RARγ compared to RARβ . This quantitative selectivity profile is derived from EC50 values of 3766 nM for RARα, 734 nM for RARβ, and 32 nM for RARγ measured in functional transactivation assays . In contrast, the pan-agonist ATRA activates all RAR subtypes with EC50 values in the low nanomolar range (typically <10 nM) without substantial subtype discrimination [1], while the clinical RARγ agonist Trifarotene exhibits EC50 values of 7.7 nM (RARγ), 125 nM (RARβ), and 500 nM (RARα), corresponding to 65-fold and 16-fold selectivity for RARγ over RARα and RARβ respectively .
| Evidence Dimension | RAR subtype selectivity (fold-difference in EC50) |
|---|---|
| Target Compound Data | RARγ vs RARα: 118-fold; RARγ vs RARβ: 23-fold |
| Comparator Or Baseline | Trifarotene: 65-fold (RARγ vs RARα) and 16-fold (RARγ vs RARβ); ATRA: <10-fold across subtypes |
| Quantified Difference | AGN 205327 shows approximately 1.8× greater RARγ-over-RARα selectivity than Trifarotene (118-fold vs 65-fold) |
| Conditions | Functional transactivation assay in mammalian cells expressing human RAR subtypes |
Why This Matters
This quantitatively defined selectivity profile enables researchers to attribute observed biological effects specifically to RARγ activation with greater confidence than using pan-agonists or compounds with different selectivity ratios.
- [1] Borthwick, A. D., et al. (2020). Recent advances in the design of RARα and RARβ agonists. PMC. View Source
